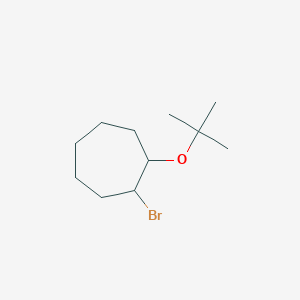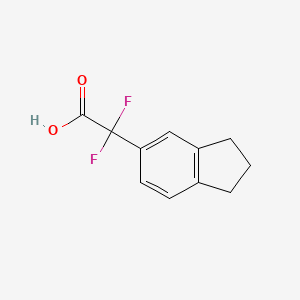
2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid is a chemical compound with a unique structure that includes an indene moiety and two fluorine atoms attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with difluoroacetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, esterification, and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: A precursor in the synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid.
Difluoroacetic acid: Provides the difluoroacetic moiety in the compound.
Indene derivatives: Compounds with similar indene structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both an indene moiety and difluoroacetic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,14,15) |
InChI Key |
ZIGXTNABGDNVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


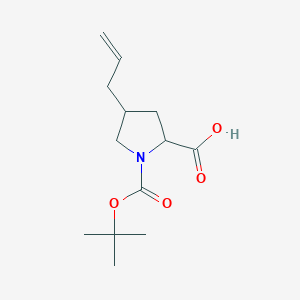
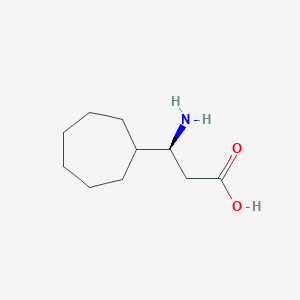
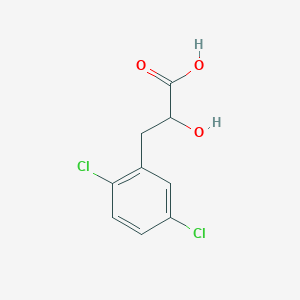
![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
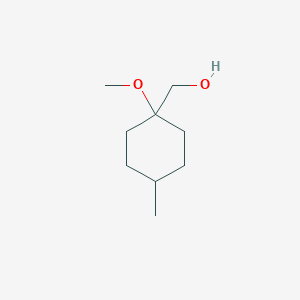
![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
